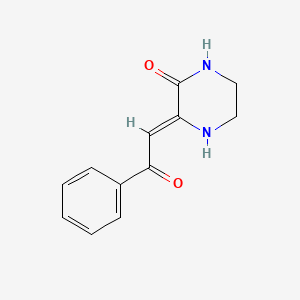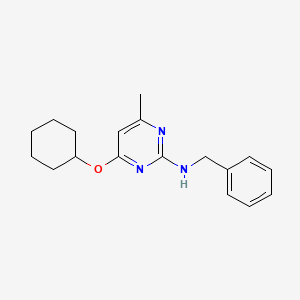
2,2-diphenylethyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Diphenylethyl isocyanate” is an organic compound with the molecular formula C15H13NO. It has a molecular weight of 223.27 g/mol . It’s a derivative of isocyanate, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of related compounds often involves reactions with amines. For example, N-(2,2-Diphenylethyl)-4-nitrobenzamide was prepared by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride . Another study outlined the enantioselective phase transfer catalysis for the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis
Diisocyanates, which include compounds like 2,2-Diphenylethyl isocyanate, have unique reactions due to the isocyanate (N=C=O, or NCO) functional group. This group is highly reactive towards water and biological (macro)molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of 2,2-Diphenylethyl isocyanate include a refractive index of n20/D 1.5790 (lit.), a boiling point of 325-330 °C/760 mmHg (lit.), and a density of 1.093 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Neuroprotection in Parkinson's Disease Models
Research into neurodegenerative diseases, particularly Parkinson's disease, highlights the therapeutic potential of compounds targeting the NADPH oxidase system, indirectly related to the biochemical pathways involving nicotinamide derivatives. A study demonstrated that post-treatment with an ultra-low dose of a NADPH oxidase inhibitor significantly attenuated progressive dopaminergic degeneration and improved motor function in Parkinson's disease models. This inhibitor's neuroprotective effects were linked to the reduction of microglia-mediated chronic neuroinflammation, inhibition of proinflammatory factors, and attenuation of α-synuclein aggregation, without noticeable toxic side effects. The implication is that targeting this pathway, to which 2,2-diphenylethyl nicotinate may contribute, could offer a promising approach for clinical trials in Parkinson's disease patients (Wang et al., 2015).
Inhibition of Nitric Oxide-Mediated Relaxations
In vascular biology, the investigation of nicotinamide derivatives has extended to their effects on nitric oxide-mediated responses. A study explored the effects of diphenylene iodonium, an inhibitor of reduced nicotinamide adenine dinucleotide phosphate-dependent oxidases, on nitric oxide-mediated relaxations in rat aorta and anococcygeus muscle. This research provides insights into the complex interactions between nicotinamide derivatives and vascular function, suggesting potential applications in cardiovascular disease treatment or research (Rand & Li, 1993).
Nicotinamide in Dermatology
Nicotinamide, closely related to 2,2-diphenylethyl nicotinate, exhibits antioxidant properties and plays a crucial role in various dermatological conditions. Its application spans the prevention and treatment of skin diseases, acting through mechanisms such as poly-adenosine diphosphate-ribose polymerase inhibition. Current dermatological uses include care for acne-prone skin, with ongoing research into its broader therapeutic potential (Otte, Borelli, & Korting, 2005).
Translating Nutrition into Clinical Care
Nicotinamide's influence on oxidative stress and cellular pathways affects both cellular survival and death, impacting various diseases, including immune system dysfunction, diabetes, and aging-related diseases. Its cytoprotective properties, through modulation of critical cellular pathways, highlight its therapeutic potential across multiple disease entities, suggesting that derivatives like 2,2-diphenylethyl nicotinate could be explored for similar applications (Maiese et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-diphenylethyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(18-12-7-13-21-14-18)23-15-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,19H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQZPIBDZWPGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylethyl pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)
![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)
![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)
![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)
